Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-
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Overview
Description
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- is a chemical compound with the molecular formula C_16H_13N_3O It is known for its unique structure, which includes an anthracene moiety linked to a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- typically involves the reaction of anthracene-9-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Anthracene-9-carboxylic acid derivatives.
Reduction: Reduced hydrazinecarboxamide derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydrazinecarboxamide group can form covalent bonds with biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of Hydrazinecarboxamide, 2-(9-anthracenylmethylene)-.
Hydrazinecarboxamide: Another precursor used in the synthesis.
Anthracene derivatives: Compounds with similar structures but different functional groups.
Uniqueness
Hydrazinecarboxamide, 2-(9-anthracenylmethylene)- is unique due to its combination of the anthracene moiety and the hydrazinecarboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
106324-36-1 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(anthracen-9-ylmethylideneamino)urea |
InChI |
InChI=1S/C16H13N3O/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20) |
InChI Key |
UDRHLNLVJZOJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)N |
Origin of Product |
United States |
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